

"N-(2-bromo-5-chloro-4-methylphenyl)acetamide chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(2-bromo-5-chloro-4-methylphenyl)acetamide*

Cat. No.: *B183408*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **N-(2-bromo-5-chloro-4-methylphenyl)acetamide**

Introduction

N-(2-bromo-5-chloro-4-methylphenyl)acetamide, also known as N-Acetyl 2-bromo-5-chloro-4-methylaniline, is a halogenated aromatic amide with significant potential in pharmaceutical research and organic synthesis.^{[1][2][3][4]} Its multifunctionality, derived from the acetamide group and the substituted phenyl ring, makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, potential applications, and essential safety information for researchers and drug development professionals.

Chemical Identity and Core Properties

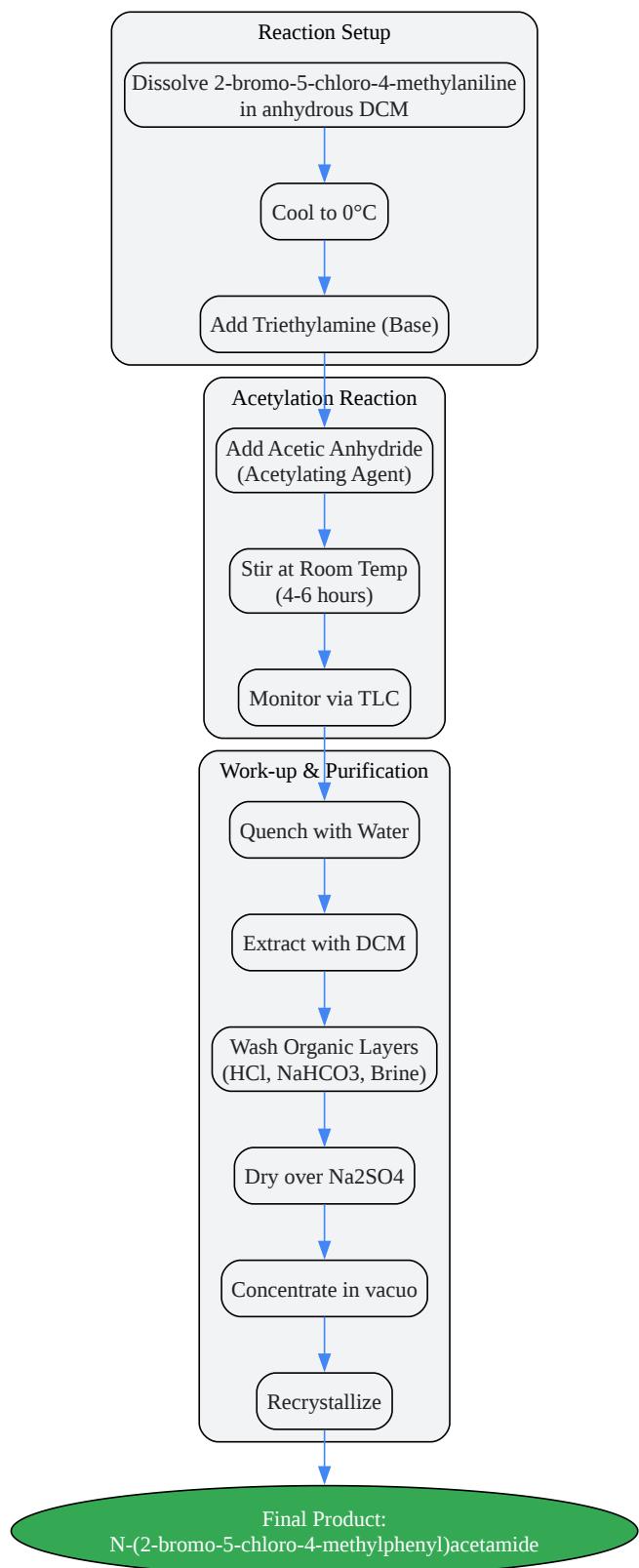
Accurate identification is paramount for the safe handling and effective application of any chemical compound. The key identifiers and physicochemical properties of **N-(2-bromo-5-chloro-4-methylphenyl)acetamide** are summarized below.

Property	Value	Source
CAS Number	116010-06-1	[1] [4] [5]
Molecular Formula	C ₉ H ₉ BrCINO	[1] [4]
Molecular Weight	262.53 g/mol	[1]
IUPAC Name	N-(2-bromo-5-chloro-4-methylphenyl)acetamide	
Synonyms	N-Acetyl 2-bromo-5-chloro-4-methylaniline	[1] [4]
Appearance	Solid (Form: Powder to crystal)	[4] [6]
Purity	Typically >98%	[4]
SMILES	CC1=CC(=C(C=C1Cl)NC(=O)C)Br	[1]

Note: Experimental data for properties such as melting point, boiling point, and water solubility are not readily available in the reviewed literature. These would need to be determined empirically.

Synthesis and Experimental Protocol

The synthesis of **N-(2-bromo-5-chloro-4-methylphenyl)acetamide** is typically achieved through the acetylation of its corresponding aniline precursor, 2-bromo-5-chloro-4-methylaniline.[\[6\]](#) This reaction is a standard and robust method for forming amide bonds.


Causality Behind Experimental Choices:

The selection of an acetylating agent (acetic anhydride or acetyl chloride) is based on reactivity and handling considerations. Acetic anhydride is often preferred for its moderate reactivity and the fact that the byproduct, acetic acid, is less corrosive than the HCl generated from acetyl chloride. The use of a base like pyridine or triethylamine is crucial to neutralize the acidic byproduct, driving the reaction to completion. The solvent, typically a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants without participating in the reaction.

Detailed Step-by-Step Synthesis Protocol:

- Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-bromo-5-chloro-4-methylaniline (CAS: 102170-52-5) in anhydrous Dichloromethane (DCM).^[7]
- Base Addition: Cool the solution to 0°C using an ice bath. Add 1.2 equivalents of a suitable base, such as triethylamine or pyridine, dropwise while stirring.
- Acetylation: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution. The addition should be controlled to maintain the temperature below 5°C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
- Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
- Purification: Wash the combined organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **N-(2-bromo-5-chloro-4-methylphenyl)acetamide** as a pure solid.

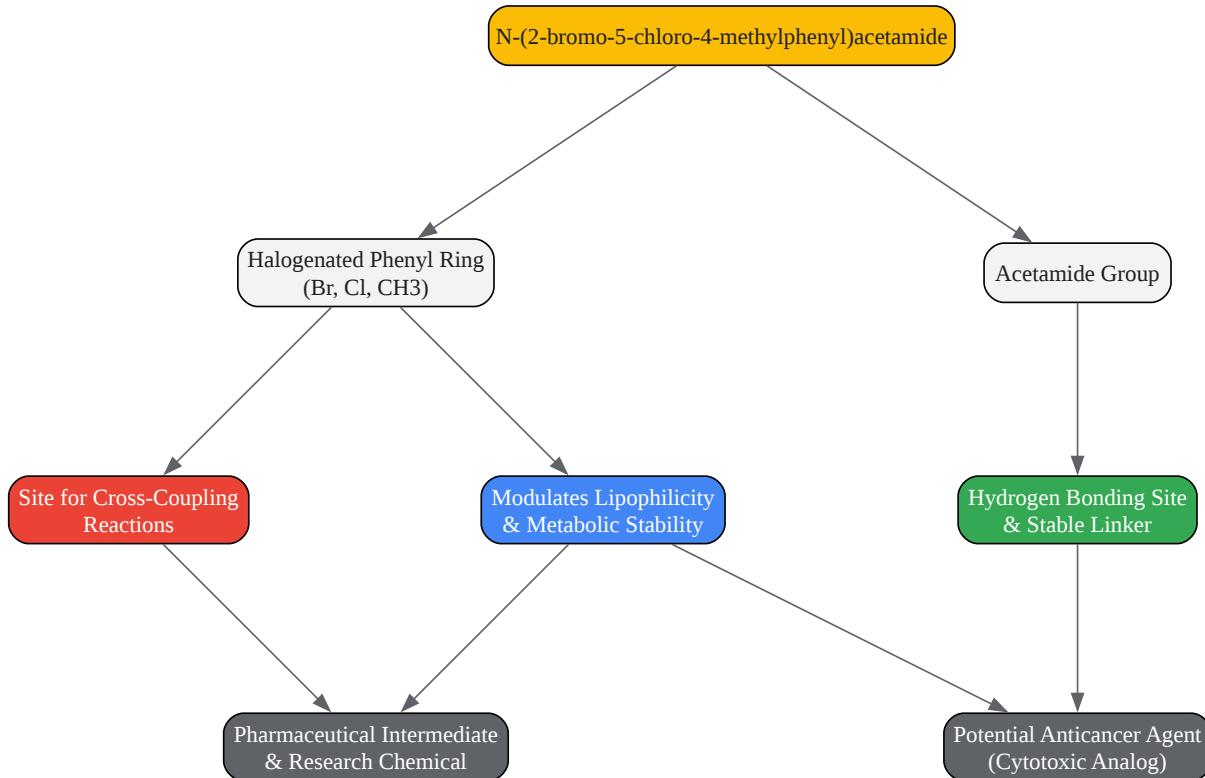
Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(2-bromo-5-chloro-4-methylphenyl)acetamide**.

Reactivity and Mechanistic Insights

The chemical reactivity of **N-(2-bromo-5-chloro-4-methylphenyl)acetamide** is governed by its functional groups:


- Amide Group: The amide linkage is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the parent aniline and acetic acid. The nitrogen lone pair is delocalized into the carbonyl, making it less nucleophilic than the parent aniline.
- Aromatic Ring: The phenyl ring is substituted with electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group. The positions of these substituents dictate the regioselectivity of further electrophilic aromatic substitution reactions. The bromine atom, in particular, can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the molecule a versatile building block in medicinal chemistry.^[6]

Applications in Research and Drug Development

N-phenylacetamide derivatives are recognized for a wide range of pharmacological activities. ^[8] **N-(2-bromo-5-chloro-4-methylphenyl)acetamide** is no exception and serves as a key intermediate and potential therapeutic agent.

- Pharmaceutical Intermediate: Its primary application is as a building block in the synthesis of more complex molecules.^{[2][3]} The presence of multiple functional groups allows for sequential, regioselective modifications.
- Anticancer Research: Specifically, N-Acetyl 2-bromo-5-chloro-4-methylaniline has demonstrated the ability to inhibit the growth of tumor cells and induce apoptosis in vitro.^[1] It is described as a water-soluble analog of cytotoxic drugs, suggesting its potential in oncology research.^[1]
- Medicinal Chemistry: The unique combination of halogen substituents can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an interesting scaffold for developing new therapeutic agents.^[2]

Structure-Application Relationship Diagram:

[Click to download full resolution via product page](#)

Caption: Relationship between structure and potential applications.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **N-(2-bromo-5-chloro-4-methylphenyl)acetamide** is not detailed in the available literature, data from its precursor and structurally similar compounds provide a strong basis for safe handling protocols.

- Hazard Identification: The precursor, 2-bromo-5-chloro-4-methylaniline, is classified as harmful if swallowed, inhaled, or in contact with skin.[7] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[7] It is prudent to assume the title compound carries similar hazards.
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10]
- Handling: Avoid dust formation and inhalation.[9][11] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Acetyl 2-bromo-5-chloro-4-methylaniline | 116010-06-1 | REA01006 [biosynth.com]
- 2. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
- 3. N-(2-Bromo-4-methylphenyl)-2-chloroacetamide [synhet.com]
- 4. N-Acetyl 2-bromo-5-chloro-4-methylaniline | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 24106-05-6: N-(4-Bromo-2-methylphenyl)acetamide [cymitquimica.com]
- 7. 2-Bromo-5-chloro-4-methylaniline | C7H7BrClN | CID 3334656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. irejournals.com [irejournals.com]

- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. ["N-(2-bromo-5-chloro-4-methylphenyl)acetamide chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183408#n-2-bromo-5-chloro-4-methylphenyl-acetamide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com